molecular formula C13H27ClN2O4 B13401886 Ethyl 6-N-Boc-D-lysinate HCl

Ethyl 6-N-Boc-D-lysinate HCl

Cat. No.: B13401886
M. Wt: 310.82 g/mol
InChI Key: SCOLDMVDYLWBST-UHFFFAOYSA-N
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Description

Significance of Chiral Amino Acids in Organic Synthesis

Chiral amino acids are fundamental building blocks in the world of organic chemistry, serving as the structural subunits for a vast array of molecules, including peptides and proteins. nih.gov Their importance extends beyond their natural role; they are a cornerstone in modern organic synthesis, finding extensive use in the development of pharmaceuticals, agrochemicals, and other fine chemicals. rsc.orgnih.gov The inherent chirality, or "handedness," of these molecules is crucial, as the biological activity of a compound is often dictated by its specific three-dimensional arrangement. Both natural (L-configuration) and unnatural (D-configuration) amino acids are in high demand for creating tailor-made molecules with specific properties. nih.govthieme.de

The utility of chiral amino acids stems from their availability and their modular structures, which allow for easy modification and tuning of catalytic efficiency. rsc.org They are employed not only as structural components but also as chiral auxiliaries, synthons, and the basis for organocatalysts, which are critical in developing asymmetric reactions to produce other useful chiral compounds. rsc.orgnih.govthieme.de The continuous development of efficient catalytic and enantioselective methods to access optically pure α-amino acids remains a subject of intense interest in modern organic chemistry. thieme.de

The Role of Protected D-Amino Acids as Chiral Synthons

In the intricate processes of organic synthesis, particularly in peptide synthesis, it is often necessary to selectively react one functional group of an amino acid while leaving others untouched. This is achieved through the use of "protecting groups," which temporarily block a reactive site. Protected amino acids, especially those of the unnatural D-configuration, are invaluable chiral synthons—building blocks with a defined stereochemistry. nih.govrsc.org D-amino acids are key components in the synthesis of important pharmaceuticals like β-lactam antibiotics and anticoagulants. nih.gov

The use of protecting groups is central to multi-step syntheses. peptide.com For instance, the tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group used for the amino function. peptide.comorganic-chemistry.org By protecting the ε-amino group of a lysine (B10760008) derivative, chemists can ensure that reactions, such as peptide bond formation, occur exclusively at the α-amino group. peptide.com This strategy is fundamental in both solution-phase and solid-phase peptide synthesis (SPPS), allowing for the construction of complex peptides with precisely controlled sequences and modifications. nih.govrsc.org The ability to selectively deprotect these groups allows for further specific modifications, such as labeling or cyclization, at desired points in the synthesis. peptide.com

Positioning of Ethyl 6-N-Boc-D-lysinate HCl within the Chiral Pool of Reagents

This compound is a specialized D-lysine derivative that serves as a key chiral building block in synthetic chemistry. lookchem.comchemical-suppliers.eu Its structure is carefully designed for specific synthetic applications. The molecule features a D-lysine backbone, conferring the unnatural stereochemistry. The carboxylic acid group is esterified as an ethyl ester, while the ε-amino group on the side chain is protected by a tert-butyloxycarbonyl (Boc) group. chemical-suppliers.eu The α-amino group is present as a hydrochloride salt, which enhances stability and handling. chemical-suppliers.eu

This specific arrangement of functional groups makes it a versatile reagent. The Boc protection on the side chain prevents its participation in peptide coupling reactions, directing bond formation to the free (or deprotected) α-amino group. peptide.com The ethyl ester protects the C-terminus, which can be later hydrolyzed if a free carboxylic acid is required. As a component of the "chiral pool," this compound provides a readily available source of D-lysine with pre-installed protecting groups, streamlining synthetic pathways and avoiding the need for separate protection steps.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 122456-82-0
Molecular Formula C13H27ClN2O4
Molecular Weight 310.82 g/mol
Synonyms (R)-ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
Data sourced from multiple chemical suppliers and databases. chemical-suppliers.eunih.govchemsrc.com

Overview of Advanced Research Trajectories for D-Lysine Esters

D-lysine esters and their derivatives are integral to several advanced research areas, pushing the boundaries of medicinal chemistry, bioconjugation, and materials science. Their incorporation into peptides and other molecules can confer unique properties, such as increased stability against enzymatic degradation, which is a significant advantage for therapeutic peptides.

One major trajectory is in drug development and medicinal chemistry . Derivatives of D-lysine are being explored for a range of therapeutic applications. For example, oleoyl-D-lysine has been developed as a potent, non-opioid analgesic by inhibiting the glycine (B1666218) transporter-2. mdpi.com The use of D-amino acids is beneficial in these cases because the base D-lysine compound is relatively inert in the brain, allowing the modified version to exert its specific therapeutic effect. mdpi.com Lysine esters, in general, have also been investigated as absorption-enhancing agents for drugs administered gastrointestinally. google.com

Another significant area is bioconjugation and the development of molecular probes . D-lysine derivatives are used to attach other molecules, such as fluorophores, to peptides or proteins. chemimpex.comnih.gov For instance, fluorescently modified D-amino acids, including D-lysine derivatives, are used as probes to study peptidoglycan synthesis and bacterial growth in living cells. nih.gov The ability to selectively modify the lysine side chain is crucial for creating targeted drug delivery systems and complex biomolecular structures. chemimpex.comchemimpex.com

Finally, research into peptide synthesis and novel materials continues to utilize D-lysine esters. They are essential building blocks for creating synthetic peptides with tailored functions. chemimpex.com The development of gemini (B1671429) surfactants based on lysine derivatives for applications like gene delivery showcases the versatility of these compounds in materials science. rsc.org Furthermore, ongoing innovations in the methods of peptide synthesis, such as solventless and continuous production techniques, rely on well-defined building blocks like protected D-lysine esters to improve efficiency and sustainability. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H27ClN2O4

Molecular Weight

310.82 g/mol

IUPAC Name

ethyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride

InChI

InChI=1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H

InChI Key

SCOLDMVDYLWBST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 6 N Boc D Lysinate Hcl

Strategic Approaches to D-Lysine Ester Hydrochloride Precursors

The synthesis of the target molecule begins with the procurement or preparation of the D-lysine backbone. As L-lysine is the naturally abundant and more economical enantiomer, efficient routes to its D-counterpart are of significant chemical interest.

Selection and Preparation of Starting Materials for D-Lysine Scaffold Construction

The most common and cost-effective starting material for the synthesis of D-lysine is L-lysine monohydrochloride. The general strategy involves the racemization of L-lysine to produce a DL-lysine mixture, from which the desired D-enantiomer is subsequently isolated. Chemical racemization can be achieved under various conditions, often requiring elevated temperatures and the presence of a catalyst. researchgate.netresearchgate.net For instance, heating L-lysine in the presence of a base like sodium hydroxide (B78521) or in an acidic medium like an aqueous acetic acid solution with a catalyst such as salicylaldehyde (B1680747) can lead to the formation of DL-lysine. researchgate.netgoogle.com

Alternative approaches can utilize achiral precursors or different chiral starting materials. For example, a concise synthesis of hydroxy-lysine has been demonstrated using D-galactose as a chiral precursor, showcasing the potential of carbohydrates as starting points for amino acid synthesis. rsc.org

Starting MaterialRacemization MethodConditionsOutcomeReference(s)
L-Lysine MonohydrochlorideChemical RacemizationHeating in aqueous acetic acid with salicylaldehyde catalyst at 90°C.DL-Lysine with up to 100% racemization. google.com
L-LysineChemical RacemizationHeating in 1.0 M NaOH at 100°C with salicylaldehyde.Quantitative racemization to DL-Lysine. researchgate.net
L-Lysine MonohydrochlorideChemical RacemizationNot specified in detail, but precedes resolution.DL-Lysine. researchgate.net

Enantioselective Routes to the D-Lysine Backbone

Once a racemic mixture of DL-lysine is obtained, the crucial step is the resolution of the enantiomers to isolate D-lysine. Classical chemical resolution involves the use of a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities. L-tartaric acid is a commonly used resolving agent for DL-lysine. researchgate.net The reaction between DL-lysine and L-tartaric acid yields D-lysine-L-tartrate and L-lysine-L-tartrate, which can then be separated. researchgate.net

Biochemical and chemoenzymatic methods offer highly efficient and enantioselective alternatives. These methods can involve either the asymmetric degradation of the unwanted L-enantiomer from a racemic mixture or the direct enzymatic synthesis of the D-enantiomer. For example, a two-enzyme cascade system using a lysine (B10760008) racemase and a lysine decarboxylase can be employed to produce enantiopure D-lysine from L-lysine. mdpi.comresearchgate.net The racemase first converts L-lysine to DL-lysine, after which the decarboxylase selectively degrades L-lysine, leaving the D-lysine behind. mdpi.com Another approach uses microorganisms like Hafnia alvei, which can asymmetrically degrade L-lysine from a DL-lysine substrate, resulting in a high yield of crystalline D-lysine. researchgate.net

MethodDescriptionKey Reagents/EnzymesPurity/YieldReference(s)
Chemical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.L-tartaric acidFinal optical purity >99% researchgate.net
Enzymatic Resolution Microbial asymmetric degradation of L-lysine from a DL-lysine mixture.Hafnia alvei intact cells56.6% yield researchgate.net
Two-Enzyme Cascade Racemization of L-lysine followed by selective enzymatic degradation of the L-enantiomer.Lysine racemase, Lysine decarboxylaseEnantiomeric excess ≥ 99% mdpi.comresearchgate.net
Asymmetric Synthesis Catalytic asymmetric vinylation of aldehydes followed by rearrangement and oxidative cleavage.Walsh catalyst, Overman rearrangementExcellent enantiomeric excess organic-chemistry.org

Esterification Protocols for Ethyl Lysinate Formation

With D-lysine hydrochloride as the precursor, the next step is the esterification of the α-carboxylic acid group to form the corresponding ethyl ester.

Fischer Esterification and Optimized Variants for Amino Acid Esters

Fischer-Speier esterification is a classical and widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst. pearson.comaklectures.comorganic-chemistry.org For amino acids, this method is particularly advantageous because the acidic conditions protonate the amino groups, preventing them from undergoing unwanted side reactions such as self-polymerization. reddit.com The reaction for D-lysine involves heating it in ethanol (B145695) with a catalyst like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). nih.govacs.orgresearchgate.net

A highly effective and common variant for preparing amino acid ester hydrochlorides involves the use of thionyl chloride (SOCl₂) in the corresponding alcohol. guidechem.comrsc.org Thionyl chloride reacts with the alcohol (ethanol) in situ to generate anhydrous HCl and sulfur dioxide. This provides the necessary acidic catalyst and drives the reaction forward, often leading to high yields of the desired amino acid ethyl ester dihydrochloride. guidechem.comrsc.org

The general mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases its electrophilicity. organic-chemistry.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. organic-chemistry.org

Controlled Reaction Conditions for Efficient Esterification Processes

The efficiency of the Fischer esterification is governed by equilibrium. To achieve high yields, the equilibrium must be shifted towards the products. organic-chemistry.org This is typically accomplished by using a large excess of the alcohol (ethanol), which serves as both a reactant and the solvent. organic-chemistry.orgreddit.com Another strategy is the removal of water as it is formed, for example, by azeotropic distillation. organic-chemistry.org

Reaction conditions are optimized to maximize yield and minimize side reactions. This often involves heating the reaction mixture to reflux for several hours. rsc.org Studies on the esterification of lysine have shown that factors such as the initial concentration of the amino acid and the volume fraction of ethanol significantly impact the yield. nih.govacs.org For example, a lower initial concentration of lysine in a higher volume fraction of ethanol was found to produce a higher yield of the ethyl ester. nih.govacs.org

Amino AcidAlcoholCatalystKey ConditionsYieldReference(s)
L-LysineEthanolHydrochloric AcidLow initial Lys-OH concentration (0.05 M), high EtOH volume fraction (95%).87% nih.govacs.org
D-LysineMethanol (B129727)Thionyl Chloride (SOCl₂)Reflux for 1 hour after initial reaction.97.5% (for methyl ester) guidechem.com
(S)-Lysine MonohydrochlorideMethanolThionyl Chloride (SOCl₂)Reflux for 4 hours.92.5% (for methyl ester dihydrochloride) rsc.org
4-Amino-3-nitrobenzoic acidMethanolSulfuric AcidReflux for 1 hour.Workable yield acs.org

N-Protection Strategies and tert-Butoxycarbonyl (Boc) Chemistry

The final key transformation in the synthesis of Ethyl 6-N-Boc-D-lysinate HCl is the selective protection of the ε-amino group of the D-lysine ethyl ester. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under many reaction conditions and its facile removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA). springernature.comseplite.comku.dk

The synthesis of the target compound requires regioselective protection of the ε-amino group over the α-amino group. Starting with D-lysine ethyl ester dihydrochloride, the α-amino group is significantly more acidic (lower pKa) than the ε-amino group. By carefully adjusting the pH of the reaction mixture with a base, the more basic ε-amino group can be selectively deprotonated and made nucleophilic, allowing it to react preferentially with the Boc-protecting reagent.

The standard reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O, also known as Boc anhydride). google.com The reaction is typically carried out in a mixed solvent system, such as dioxane/water or tetrahydrofuran (B95107) (THF)/water, in the presence of a base like sodium hydroxide (NaOH) to maintain the desired pH. google.com The stoichiometry of the Boc anhydride (B1165640) is carefully controlled to favor mono-protection at the ε-position. The reaction proceeds via nucleophilic attack of the free ε-amino group on a carbonyl carbon of the Boc anhydride, leading to the formation of the protected amine and the release of tert-butanol (B103910) and carbon dioxide as byproducts. After the reaction, acidification with an acid such as HCl ensures the final product is isolated as the stable hydrochloride salt of the α-amino group.

SubstrateProtecting ReagentBase/SolventKey ConditionsProductReference(s)
L-LysineDi-tert-butyl dicarbonate (Boc₂O)NaOH / Dioxane-WaterMaintain pH 8.5–9.0Nα-Boc-L-lysine
Lysine DerivativeDi-tert-butyl dicarbonate (Boc₂O)NaOH / THFMaintain temperature < 5°C, pH ~10Nα,Nε-di-Boc-lysine google.com
Amino AcidsDi-tert-butyl dicarbonate (Boc₂O)TriethylamineNot specifiedBoc-protected amino acid seplite.com

Regioselective Boc Protection of Amine Functionalities in Lysine

The synthesis of this compound hinges on the selective protection of the ε-amino group of D-lysine over the α-amino group. This regioselectivity is paramount to prevent the formation of undesired isomers and to facilitate subsequent peptide coupling reactions at the α-amino position. Several strategies have been developed to achieve this, with the most common involving the use of di-tert-butyl dicarbonate (Boc₂O) under carefully controlled reaction conditions. organic-chemistry.org

One effective method involves the temporary protection of the α-amino and α-carboxyl groups through copper chelation. In the presence of Cu²⁺ ions, D-lysine forms a bidentate complex, leaving the ε-amino group available for reaction with Boc₂O. researchgate.net Subsequent removal of the copper ions yields the desired Nε-Boc-D-lysine.

Another approach relies on pH control during the reaction. By maintaining a specific pH, the reactivity of the α-amino group can be suppressed relative to the more nucleophilic ε-amino group, allowing for preferential Boc protection at the ε-position. google.comgoogle.com The choice of solvent also plays a critical role, with mixtures of dioxane and water or tetrahydrofuran (THF) and water being commonly employed. google.com

Optimization of Boc-Protection Reaction Parameters and Yields

The efficiency of the regioselective Boc protection is highly dependent on several reaction parameters. Optimization of these parameters is crucial for maximizing the yield and purity of the target compound. Key factors include the stoichiometry of reagents, reaction temperature, pH, and the choice of base and solvent.

Vigorous mixing and maintaining a low temperature, typically between 0-5 °C, are often necessary to control the exothermic reaction and minimize side product formation. google.com The pH is generally maintained in the basic range (around 9-10) by the addition of a base like sodium hydroxide to facilitate the nucleophilic attack of the amino group on the Boc anhydride. google.com

The following table summarizes the impact of various reaction parameters on the yield of Boc-protected lysine derivatives, based on findings from synthetic studies.

ParameterVariationEffect on YieldReference
Reagent Di-tert-butyl dicarbonate (Boc₂O)Standard reagent, provides good yields organic-chemistry.org
Solvent Dioxane/Water, THF/WaterCommon solvent systems for solubility of reagents google.com
Temperature 0-5 °CReduces side reactions, improves selectivity google.com
pH 9-10Optimizes nucleophilicity of the ε-amino group google.com
Base Sodium Hydroxide (NaOH)Used to maintain optimal pH google.com

Isolation and Purification Techniques for this compound in Research Scale

Following the synthesis, the isolation and purification of this compound are critical steps to obtain a product of high purity suitable for further applications. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Separation Methods for Lysine Derivatives

Chromatography is a powerful tool for separating the desired product from unreacted starting materials, byproducts such as the di-Boc protected lysine, and other impurities.

Silica Gel Column Chromatography: This is a widely used method for the purification of organic compounds. For Boc-protected amino acid derivatives, a solvent system of dichloromethane (B109758) and methanol is often effective. researchgate.net The polarity of the eluent can be adjusted to achieve optimal separation.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since amino acids are amphoteric, ion-exchange chromatography can be a very effective purification method. diaion.comgoogle.com Cation exchange resins are commonly used to capture the positively charged amino acid derivatives, which can then be eluted by changing the pH or ionic strength of the buffer. diaion.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC is often the method of choice. A C18 column with a gradient of water and acetonitrile (B52724) containing a modifier like trifluoroacetic acid (TFA) is typically used.

The table below outlines typical conditions for chromatographic separation of lysine derivatives.

TechniqueStationary PhaseMobile Phase/EluentPrinciple
Silica Gel Chromatography Silica GelDichloromethane/Methanol gradientSeparation based on polarity
Ion-Exchange Chromatography Cation Exchange ResinpH gradient or salt gradientSeparation based on charge
Reversed-Phase HPLC C18Water/Acetonitrile gradient with TFASeparation based on hydrophobicity

Recrystallization and Controlled Precipitation Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For Boc-protected amino acid esters, common solvent systems for recrystallization include isopropyl alcohol (IPA) or mixtures of ethyl acetate (B1210297) and heptane. google.com

Controlled precipitation is another effective method. This can be achieved by adjusting the pH of the aqueous solution to the isoelectric point of the amino acid derivative, causing it to precipitate out of the solution while impurities remain dissolved. google.com Seeding the solution with a small crystal of the pure compound can often induce crystallization. patsnap.com

The following table illustrates the effect of different solvent systems on the purity and yield obtained through recrystallization.

Solvent SystemPurity of ProductYieldReference
Isopropyl Alcohol (IPA)HighGood google.com
Ethyl Acetate/HeptaneHighGood google.com
Dioxane/WaterVariableVariable patsnap.com

By carefully selecting and optimizing these advanced synthetic and purification methodologies, high-purity this compound can be efficiently prepared for its use in research and development.

Chemical Transformations and Derivative Synthesis

Selective Deprotection Methodologies

The differential protection of the two amino groups in Ethyl 6-N-Boc-D-lysinate HCl is central to its utility. The α-amino group is present as a hydrochloride salt, which can be neutralized to the free amine for subsequent reactions, while the ε-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.

The Boc group is renowned for its stability under a wide range of chemical conditions, yet it can be readily and cleanly removed under acidic conditions. openaccesspub.orghighfine.com This selective deprotection is a cornerstone of its application in chemical synthesis. The most common method for the removal of the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). acsgcipr.org

The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide. acsgcipr.org This process regenerates the free ε-amino group, making it available for further functionalization.

ReagentConditionsComments
Trifluoroacetic acid (TFA)Typically 25-50% in DCM, 0°C to room temperatureStandard and highly effective method. acsgcipr.org
Hydrochloric acid (HCl)In an organic solvent such as dioxane or ethyl acetate (B1210297)Provides the hydrochloride salt of the deprotected amine. nih.gov
Phosphoric Acid (H₃PO₄)Aqueous solutionsA greener alternative to TFA. acsgcipr.org
Oxalyl chloride/Methanol (B129727)Room temperatureA mild method for selective N-Boc deprotection. nih.govrsc.org

In more complex syntheses, lysine (B10760008) derivatives may feature multiple protecting groups. Differential deprotection allows for the sequential unmasking of specific functional groups. For instance, a lysine derivative might be protected with a Boc group on the ε-amino group and a benzyloxycarbonyl (Cbz or Z) group on the α-amino group. peptide.com The Boc group is acid-labile, while the Cbz group is typically removed by catalytic hydrogenation. This orthogonality allows for selective deprotection and subsequent modification at either the α- or ε-amino position.

Other protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, can also be used in conjunction with the Boc group to achieve differential deprotection. openaccesspub.org For example, in a scenario with an Fmoc-protected α-amino group and a Boc-protected ε-amino group, treatment with a mild base like piperidine (B6355638) would selectively remove the Fmoc group, leaving the Boc group intact. iris-biotech.de

Functionalization of the Amino and Carboxyl Termini

Following the selective deprotection of either the α- or ε-amino group, or utilizing the free α-amino group after neutralization of the hydrochloride salt, this compound can be further functionalized at its amino and carboxyl termini.

Amide bond formation, or peptide coupling, is a fundamental reaction in peptide synthesis. bachem.com After neutralizing the α-amino hydrochloride salt, the resulting free amine of this compound can act as a nucleophile and react with an activated carboxylic acid to form a new peptide bond. A wide array of coupling reagents has been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization. bachem.compeptide.com

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to suppress racemization and improve reaction rates. bachem.compeptide.com Phosphonium (B103445) and aminium/uronium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also highly effective coupling reagents. bachem.com

Table of Common Coupling Reagents for Amide Bond Formation:

Coupling Reagent Additive Key Features
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) HOBt (1-hydroxybenzotriazole) or OxymaPure Water-soluble byproducts, widely used in both solution and solid-phase synthesis. peptide.comnih.gov
DCC (N,N'-dicyclohexylcarbodiimide) HOBt Insoluble dicyclohexylurea byproduct, primarily used in solution-phase synthesis. bachem.com
HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) Hünig's base (DIPEA) Highly efficient, rapid coupling with low racemization. nih.gov

The ethyl ester at the C-terminus of this compound can undergo various transformations. Saponification, or base-catalyzed hydrolysis (e.g., with LiOH or NaOH), will convert the ethyl ester to the corresponding carboxylic acid. This is a common step to prepare the C-terminal for subsequent coupling reactions where the lysine derivative is the C-terminal residue in a growing peptide chain.

Transesterification, the conversion of one ester to another, is also possible. For example, treatment with a different alcohol in the presence of a suitable catalyst can replace the ethyl group with another alkyl or aryl group. This can be useful for modifying the solubility or other physicochemical properties of the molecule.

Side-Chain Modifications of the Lysine Core

Once the Boc protecting group on the ε-amino group is removed, the resulting free amine on the lysine side chain can be modified in numerous ways. This allows for the introduction of a wide variety of functional groups, labels, or for the formation of branched or cyclic peptides.

For instance, the ε-amino group can be acylated with various carboxylic acids to introduce lipidic chains for the synthesis of lipopeptides. nih.gov It can also be reacted with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) linkages, respectively. Reductive amination with aldehydes or ketones provides a route to N-alkylated lysine derivatives. Furthermore, the ε-amino group can be used as a point of attachment for fluorescent dyes, biotin, or other reporter molecules for biological studies. The synthesis of N(ε)-methyl-L-lysine derivatives has been established as building blocks for methylated peptides. nih.gov

Synthesis of Polymeric and Supramolecular Structures Incorporating Lysine Units

The defined stereochemistry and functional side chain of lysine derivatives make them exceptional monomers for the synthesis of well-defined polymers and self-assembling supramolecular structures.

Protected lysine derivatives are key monomers for synthesizing polypeptides and block copolypeptides via the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). wikipedia.org The process begins with the conversion of a protected lysine, such as N-ε-Boc-lysine, into its corresponding NCA monomer using a phosgenating agent like triphosgene. researchgate.net

This highly reactive NCA monomer can then be polymerized using an initiator (e.g., a primary amine) to yield a poly(Boc-lysine) block. nih.govnih.gov By controlling the monomer-to-initiator ratio, the length of the polypeptide chain can be precisely controlled. The synthesis of block copolypeptides is achieved by the sequential addition of a second, different NCA monomer, such as γ-benzyl-L-glutamate NCA or phenylalanine NCA. researchgate.netnih.gov This living polymerization technique allows for the creation of well-defined diblock or multiblock copolypeptides with specific sequences and properties. nih.gov After polymerization, the Boc protecting groups can be removed under acidic conditions to yield poly(lysine), a cationic polypeptide with a wide range of applications in drug delivery and biomaterials. nih.gov

Block CopolypeptideNCA Monomers UsedPolymerization MethodKey Property/Application
Poly(lysine)-b-poly(phenylalanine)N-ε-Z-Lysine-NCA, Phenylalanine-NCASequential ROPAmphiphilic, antibacterial properties nih.gov
Poly(lysine)-b-poly(glycine)N-ε-Z-Lysine-NCA, Glycine-NCASequential ROPVesicle formation, supramolecular assembly researchgate.netingentaconnect.com
Poly(lysine)-b-poly(L-glutamate)N-ε-Boc-Lysine-NCA, γ-benzyl-L-glutamate-NCASequential ROPpH-responsive materials, hydrogels researchgate.net
Star-shaped Poly(lysine)N-ε-Z-Lysine-NCAROP from multi-arm initiatorGene delivery, hydrogelation nih.govnih.gov

The inherent chirality of amino acid building blocks, such as D-lysine, is a critical design element for directing the formation of higher-order helical structures in both covalent and supramolecular polymers. nih.govwur.nl When D-lysine is polymerized into a polypeptide, it forms a left-handed α-helix under favorable conditions (e.g., high pH where side-chain repulsion is minimized), which is the mirror image of the right-handed helix formed by poly(L-lysine). researchgate.net

The formation and stability of these helical structures are governed by a network of intramolecular hydrogen bonds between the amide groups of the peptide backbone. rsc.org Furthermore, intermolecular interactions between the lysine side chains, such as hydrogen bonding, electrostatic interactions, and salt bridges, can promote the assembly of individual helical polymers into larger, ordered supramolecular structures. acs.orgnih.gov The transition between a helical conformation and a random coil can often be triggered by external stimuli like pH, demonstrating the dynamic nature of these systems. researchgate.net This ability to form chiral, stimuli-responsive assemblies makes lysine-based polymers attractive for applications in chiral recognition, biomaterials, and nanotechnology.

FactorEffect on Helical StructureMechanism
pHHigh pH (>10) favors helix formation in poly(lysine)Neutralization of ε-amino groups reduces electrostatic repulsion researchgate.net
Chain LengthLonger chains have a higher propensity to form stable helicesCooperative hydrogen bonding network is more stable rsc.org
Side-Chain InteractionsSalt bridges (e.g., with phosphate (B84403) groups) can stabilize helicesStrong, specific non-covalent interactions lock the conformation nih.gov
SolventHelicogenic solvents (e.g., TFE) promote helix formationSolvent disrupts water-peptide H-bonds, favoring intramolecular H-bonds rsc.org

Design of Chiral Covalent Organic Frameworks (COFs) from Amino Acid Building Blocks

The synthesis of chiral Covalent Organic Frameworks (CCOFs) represents a significant area of research in materials science, with amino acids being a readily available and versatile source of chirality. rsc.orgnottingham.ac.uksemanticscholar.org These porous crystalline polymers are constructed from organic building blocks linked by strong covalent bonds, and the incorporation of chiral units, such as amino acids, can impart enantioselective properties to the resulting framework. chemistryviews.orgnih.gov This section will provide a general overview of the design principles for creating chiral COFs using amino acid building blocks and discuss the theoretical potential of protected amino acid derivatives like this compound in this context.

The direct synthesis of CCOFs involves the polymerization of enantiopure monomers, which allows the chirality of the building block to be transferred to the entire framework. nih.gov This "bottom-up" approach ensures a uniform distribution of chiral sites throughout the material. For example, a chiral COF nanochannel membrane has been developed for the enantioseparation of amino acids through a Schiff-base condensation reaction between 1,3,5-triformylphloroglucinol and a chiral amine precursor functionalized with L-phenylalanine methyl ester. chemistryviews.org This demonstrates the successful incorporation of an amino acid derivative to create a material with exceptional enantioselectivity. chemistryviews.org

While direct synthesis is a common strategy, post-synthetic modification (PSM) offers an alternative route to chiral COFs. In this method, an existing achiral COF is functionalized with chiral molecules. mdpi.com For instance, chiral β-cyclodextrin has been anchored into the channels of a 2D COF via a thiol-ene click reaction, resulting in a material capable of enantiomeric discrimination of amino acids. mdpi.comacs.org

Protected amino acids, such as this compound, possess the necessary functionalities to be considered as potential building blocks for CCOFs. The Boc (tert-butoxycarbonyl) protecting group on the sidechain amine and the ethyl ester at the C-terminus prevent unwanted side reactions during the framework's construction. The free amine on the alpha-carbon can, in principle, be utilized for forming covalent linkages, such as imines, with other building blocks. The inherent chirality of the D-lysinate core would then be integrated into the COF structure.

However, a comprehensive literature search did not yield any specific research articles detailing the use of this compound in the synthesis of chiral covalent organic frameworks. The following data table provides a general summary of the properties and applications of chiral COFs derived from various amino acid building blocks, as described in the existing literature.

PropertyDescription
Chirality Source Incorporation of enantiopure amino acids or their derivatives as building blocks or through post-synthetic modification.
Common Linkages Imine, boronate ester, and amide bonds are frequently used to form the covalent framework.
Porosity Typically possess high surface areas and ordered pore structures, which are tunable based on the building blocks used.
Crystallinity Exhibit crystalline structures, a defining feature of COFs, which allows for detailed structural characterization.
Applications Enantioselective separation, asymmetric catalysis, chiral sensing, and drug delivery. nottingham.ac.ukchemistryviews.orgnih.gov

Applications As a Chiral Building Block in Complex Molecule Synthesis

Contribution to Asymmetric Synthesis

Asymmetric synthesis relies on the use of chiral molecules to introduce specific stereocenters into a target structure. As a chiral pool starting material, Ethyl 6-N-Boc-D-lysinate HCl provides a readily available source of defined stereochemistry at the α-carbon. The strategic placement of protecting groups—the tert-butyloxycarbonyl (Boc) group on the ε-amino function and the ethyl ester on the carboxyl group—allows for selective manipulation of the α-amino group, making it a cornerstone for stereocontrolled transformations.

The primary role of this compound in stereoselective bond formation is to act as a chiral scaffold. The fixed D-configuration at its α-carbon influences the spatial orientation of reactants, thereby directing the formation of new stereocenters. In this context, the α-amino group can be used as a nucleophile or can be modified to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

The presence of the Boc and ethyl ester protecting groups is critical. They ensure that only the α-amino group is available for the desired transformation, preventing unwanted side reactions at the other functional sites of the lysine (B10760008) side chain. This controlled reactivity is essential for achieving high diastereoselectivity or enantioselectivity in reactions such as:

Alkylation Reactions: The α-amino group can be deprotonated and subsequently alkylated, with the existing chiral center directing the approach of the electrophile to create a new stereocenter with a predictable configuration.

Aldol and Mannich Reactions: The molecule can be converted into a chiral nucleophile or electrophile for use in stereoselective aldol and Mannich reactions, which are fundamental for constructing complex natural products and pharmaceutical agents.

Michael Additions: As a chiral amine, it can be used to form chiral enamines that participate in asymmetric Michael additions, a key strategy for forming carbon-carbon bonds in an enantioselective manner.

Lysine derivatives are frequently employed in the synthesis of chiral ligands for transition-metal-catalyzed asymmetric reactions. nih.gov this compound serves as an excellent precursor for such ligands due to its multiple coordination sites (amines and the carbonyl oxygen of the ester).

The synthesis involves modifying the α-amino group to introduce other ligating moieties, creating multidentate ligands. When these chiral ligands coordinate to a metal center (e.g., rhodium, palladium, nickel, or zinc), they create a chiral environment around the metal. nih.govbeilstein-journals.org This chiral catalytic complex can then mediate a wide range of transformations with high enantioselectivity, including asymmetric hydrogenations, hydrosilylations, and cross-coupling reactions. The D-lysine backbone imposes a rigid conformational constraint on the ligand, which is crucial for effective stereochemical communication during the catalytic cycle.

Furthermore, derivatives of this compound can function as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. The D-lysine derivative can be attached to a prochiral substrate, guide a diastereoselective reaction, and then be cleaved to yield an enantiomerically enriched product.

Utilization in Peptide and Peptidomimetic Synthesis

The inclusion of non-natural amino acids, such as D-isomers, is a cornerstone of modern peptide chemistry, aimed at creating peptides with enhanced therapeutic properties. This compound is specifically designed for this purpose, providing a protected D-lysine unit ready for incorporation into peptide chains using various methodologies.

Solid-Phase Peptide Synthesis (SPPS) is an automated or semi-automated method for building peptide chains on a solid resin support. lsu.edu The use of protected amino acids is fundamental to this process to ensure the sequential and controlled formation of peptide bonds. peptide.com

In SPPS, this compound can be utilized after its α-amino group is protected (commonly with an Fmoc group) and the ethyl ester is hydrolyzed to a free carboxyl group for attachment to the resin or another amino acid. The key features of its utility in SPPS are:

Side-Chain Protection: The Boc group on the ε-amino group is stable under the conditions used for removing the temporary Nα-Fmoc group (typically piperidine), preventing the formation of branched peptides. peptide.com

Stereochemical Integrity: It allows for the site-specific insertion of a D-lysine residue into the growing peptide chain. The incorporation of D-amino acids is a well-established strategy to increase a peptide's resistance to degradation by proteases, thereby extending its in vivo half-life. biosyn.com

Structural Modification: The presence of a D-amino acid can induce specific secondary structures, such as β-turns, which can be critical for biological activity and receptor binding affinity.

The general SPPS cycle involving a D-lysine derivative is outlined below.

StepDescriptionRole of Protected D-Lysine Derivative
1. DeprotectionThe temporary Nα-protecting group (e.g., Fmoc) of the resin-bound peptide is removed.The ε-Boc group on the D-lysine residue remains intact.
2. Activation & CouplingThe next amino acid in the sequence (e.g., an Nα-Fmoc, ε-Boc-D-lysine) is activated and coupled to the deprotected N-terminus of the resin-bound peptide.The derivative is introduced as a building block to extend the peptide chain.
3. WashingExcess reagents and byproducts are washed away from the resin.Ensures purity for the next coupling cycle.
4. CleavageOnce the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group) are removed, typically with a strong acid like trifluoroacetic acid (TFA).The Boc group is removed to yield the final, deprotected peptide containing a D-lysine residue.

Before the advent of SPPS, all peptides were synthesized in solution, a method that remains valuable for large-scale synthesis and the preparation of complex peptide fragments. nih.gov this compound is well-suited for solution-phase synthesis. chemicalbook.com In this approach, the ethyl ester serves as the C-terminal protecting group, while the Boc group protects the side chain.

The synthesis proceeds by coupling the free α-amino group of the D-lysine ester with the activated carboxyl group of an N-terminally protected amino acid. Common coupling reagents used for this purpose include carbodiimides like EDC, often in the presence of additives like HOBt, or phosphonium (B103445)/aminium salts such as PyBOP or HATU. bachem.com After each coupling step, the product must be isolated and purified before the next amino acid can be added. While more labor-intensive than SPPS, solution-phase synthesis offers greater flexibility and is sometimes preferred for synthesizing di- or tripeptides that can later be used as fragments in a convergent synthesis strategy. nih.gov

The incorporation of D-lysine via its protected ester derivative is a key method for creating peptidomimetics and pseudopeptides—molecules that mimic the structure and function of natural peptides but possess modified properties. biosyn.com D-amino acids are considered unnatural amino acids because they are not found in ribosomally synthesized proteins. researchgate.net

The benefits of incorporating D-lysine into peptides include:

Enhanced Proteolytic Stability: Natural proteases are stereospecific and primarily cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near the cleavage site can render the peptide resistant to enzymatic degradation.

Improved Receptor Selectivity and Affinity: The altered stereochemistry can lock the peptide into a specific conformation that enhances its binding to a biological target or improves its selectivity for a particular receptor subtype. biosyn.com

Modified Biological Activity: Switching an L-amino acid to its D-enantiomer can convert a receptor agonist into an antagonist or vice versa.

This compound provides a reliable and efficient means to introduce this strategic modification, enabling the rational design of peptides with tailored pharmacological profiles for use as research tools or therapeutic candidates.

Development of Isotope-Labelled Analogues

Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. The incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into molecules allows for their detection and quantification in complex biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The synthesis of stable isotope-labeled lysine derivatives is a well-established field. While direct synthetic routes starting from this compound to produce isotopically labeled versions are not prominently described, the general principles of amino acid labeling can be applied. For instance, deuteration can be achieved by using deuterated reagents during the synthesis of the lysine backbone. Similarly, ¹³C or ¹⁵N labeling can be introduced by using starting materials enriched with these isotopes.

For example, the synthesis of a ¹³C-labeled lysine derivative might involve the use of a commercially available ¹³C-labeled precursor in the early stages of the lysine synthesis. Subsequent protection of the side-chain amine with a Boc group and esterification of the carboxylic acid with ethanol (B145695) would yield the desired labeled this compound.

Table 1: Potential Isotopically Labeled Analogues of this compound

Labeled Atom(s)Potential Synthetic Precursor
Deuterium (²H)Deuterated starting materials in the lysine synthesis pathway
Carbon-13 (¹³C)¹³C-labeled cyanide or other small molecule precursors
Nitrogen-15 (¹⁵N)¹⁵N-labeled ammonia or other nitrogen sources

This table is illustrative of general strategies for isotope labeling and does not represent specific, documented syntheses starting from the title compound.

Once synthesized, isotopically labeled building blocks like a labeled version of this compound have a wide array of applications in chemical research.

In proteomics , stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative analysis of proteins. Although SILAC typically uses free amino acids, the synthesis of peptides containing isotopically labeled residues serves as internal standards for mass spectrometry-based quantification of proteins and their post-translational modifications. A peptide synthesized with a ¹³C- or ¹⁵N-labeled D-lysine residue derived from labeled this compound could be used to accurately quantify the corresponding unlabeled peptide in a biological sample.

In NMR spectroscopy , the incorporation of ¹³C and ¹⁵N isotopes is crucial for determining the three-dimensional structure and dynamics of proteins and peptides. While D-amino acids are not part of naturally expressed proteins, synthetic peptides containing labeled D-lysine can be studied by NMR to understand their conformation and interaction with biological targets. The specific labeling of the lysine side chain can provide detailed information about its local environment and mobility.

Metabolic research also benefits from the use of isotopically labeled compounds to trace the metabolic fate of molecules in vivo. While D-amino acids have a different metabolic profile than their L-counterparts, labeled D-lysine containing peptides could be used to study their specific uptake, distribution, and excretion, which is important for the development of peptide-based therapeutics.

Table 2: Research Applications of Labeled Lysine Derivatives

Research AreaApplication
ProteomicsInternal standards for quantitative mass spectrometry
NMR SpectroscopyStructural and dynamic studies of peptides
Metabolic ResearchTracing the metabolic fate of D-amino acid containing peptides

This table outlines general applications for which labeled versions of the title compound could be utilized.

Investigation of Chiral Recognition and Separation Phenomena

Strategies for Chiral Separation Utilizing Lysine (B10760008) Derivatives

Development of Chiral Selectors and Stationary Phases

Beyond their use as resolving agents for diastereomer formation, lysine derivatives are instrumental in the development of chiral selectors for direct enantioseparation by chromatography. In this approach, a chiral molecule, the chiral selector, is immobilized onto a solid support, typically silica gel, to create a chiral stationary phase (CSP). When a racemic mixture is passed through a column packed with this CSP, the two enantiomers interact differently with the chiral selector, leading to different retention times and, thus, their separation.

Amino acids and their derivatives are a popular choice for chiral selectors due to their ready availability in enantiomerically pure forms, their structural diversity, and the presence of various functional groups that can participate in chiral recognition. The development of a lysine-based CSP using a derivative like Ethyl 6-N-Boc-D-lysinate HCl would involve several key steps:

Functionalization of the Lysine Derivative: The this compound molecule would first need to be chemically modified to introduce a reactive group that can be used for covalent attachment to the support material. This could involve, for example, reacting the α-amino group with a linker molecule containing a terminal silane group.

Preparation of the Support Material: A solid support, most commonly porous silica gel, is typically functionalized to present a reactive surface. For instance, silica gel can be treated to have surface silanol groups that can react with the functionalized lysine derivative.

Immobilization: The functionalized lysine derivative is then reacted with the activated support material to form a stable covalent bond. This immobilization ensures that the chiral selector is not washed away by the mobile phase during the chromatographic separation.

The resulting lysine-based CSP would present a chiral environment to the analytes. The enantioselective interactions responsible for the separation would be a combination of hydrogen bonding (with the amide and carbamate (B1207046) groups), dipole-dipole interactions, and steric repulsion. The Boc protecting group and the ethyl ester moiety would also play a significant role in defining the shape and accessibility of the chiral recognition sites.

The performance of such a CSP in separating a particular pair of enantiomers would depend on several factors, including the nature of the analyte, the composition of the mobile phase, the temperature, and the specific structure of the immobilized lysine derivative. Researchers have developed a wide variety of amino acid-based CSPs, and the modular nature of amino acid chemistry allows for the fine-tuning of the chiral selector's properties to achieve optimal separation for a given application.

ComponentFunction in the CSP
D-Lysine Backbone Provides the fundamental chiral framework.
α-Amino Group A primary site for hydrogen bonding and for covalent attachment to the support (after suitable functionalization).
ε-Amino Group (Boc-protected) The bulky Boc group contributes to the steric environment and can participate in hydrophobic interactions.
Carboxylate Group (Ethyl Ester) Can act as a hydrogen bond acceptor. The ethyl group adds to the steric bulk.
Silica Support Provides a high surface area and mechanical stability for the stationary phase.

The development of novel CSPs is an active area of research, and the use of versatile chiral building blocks like protected lysine derivatives continues to be a promising strategy for creating new and more effective tools for enantioseparation.

Role in Understanding Chiral Discrimination in Chemical Systems

The study of chiral recognition and separation using well-defined chiral molecules like this compound is not only important for practical applications but also plays a crucial role in advancing our fundamental understanding of chiral discrimination in chemical and biological systems. By systematically investigating the interactions between a known chiral selector and a pair of enantiomers, researchers can gain valuable insights into the subtle molecular forces that govern stereoselectivity.

For example, detailed studies using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and computational modeling can be employed to determine the precise three-dimensional structure of the diastereomeric complexes formed between a chiral lysine derivative and the enantiomers of an analyte. This allows for a direct visualization of the key interaction points and provides a rational basis for the observed enantioselectivity.

These fundamental studies have broader implications beyond the field of analytical chemistry. The principles of chiral recognition elucidated from these model systems are directly applicable to understanding a wide range of biological processes where stereospecificity is critical. For instance, the interaction of drugs with their protein targets, the binding of substrates to enzymes, and the assembly of biomolecules are all governed by the same fundamental principles of chiral discrimination that are at play in a chromatographic separation.

By providing a well-defined and tunable system for studying chiral interactions, compounds like this compound serve as valuable molecular probes. The knowledge gained from these studies can aid in the rational design of new chiral catalysts, the development of more effective and safer pharmaceuticals, and a deeper understanding of the role of chirality in the origin and function of life.

Area of ImpactContribution of Lysine Derivative Studies
Fundamental Chemistry Elucidation of the nature and relative importance of different intermolecular forces in chiral recognition.
Drug Development Provides insights for the design of enantioselective drugs and understanding of their mechanisms of action.
Biochemistry Helps in understanding the stereospecificity of enzyme-substrate and receptor-ligand interactions.
Materials Science Guides the development of new chiral materials with applications in catalysis, sensing, and optics.

In essence, the investigation of chiral separation phenomena using lysine derivatives is a powerful approach that bridges the gap between practical analytical methodology and a deeper, more fundamental understanding of the molecular principles of chirality.

Mechanistic Insights into Reactions Involving Ethyl 6 N Boc D Lysinate Hcl

Reaction Pathways of Amino Acid Protection and Deprotection

The strategic protection and deprotection of the amino groups of lysine (B10760008) are fundamental steps in peptide synthesis to ensure the correct sequence assembly. Ethyl 6-N-Boc-D-lysinate HCl features a Boc-protected ε-amino group and a free α-amino group, making it a valuable intermediate for peptide chain elongation at the N-terminus.

The protection of the ε-amino group of D-lysine with a Boc group typically involves the reaction of D-lysine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. The mechanism proceeds via a nucleophilic attack of the ε-amino group on one of the carbonyl carbons of (Boc)₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide and carbon dioxide, resulting in the formation of the stable carbamate (B1207046) linkage.

The deprotection of the Boc group is an acid-catalyzed process. In the presence of a strong acid, such as the hydrochloric acid in this compound or trifluoroacetic acid (TFA) commonly used in solid-phase peptide synthesis (SPPS), the carbonyl oxygen of the Boc group is protonated. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

Table 1: General Conditions for Boc Protection and Deprotection

ReactionReagentsSolventKey Mechanistic Feature
Boc Protection Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., triethylamine, sodium hydroxide)Dioxane/water, Tetrahydrofuran (B95107) (THF)Nucleophilic acyl substitution
Boc Deprotection Strong acid (e.g., HCl, Trifluoroacetic acid (TFA))Dichloromethane (B109758) (DCM), DioxaneAcid-catalyzed elimination

Stereochemical Control and Diastereoselectivity in Derivatization Reactions

The stereochemistry at the α-carbon of this compound is a critical aspect, particularly in the synthesis of bioactive peptides where the biological activity is often highly dependent on the specific stereoisomer. The D-configuration of this lysine derivative means that reactions at the α-carbon or the α-amino group must be carefully controlled to prevent racemization.

During peptide bond formation, the α-amino group of this compound acts as a nucleophile, attacking an activated carboxyl group of another amino acid. To minimize the risk of racemization of the activated amino acid, coupling reagents that suppress this side reaction are employed. The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate from the activated amino acid, which can readily tautomerize, leading to a loss of stereochemical integrity. The use of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can mitigate this by forming an active ester that is less prone to oxazolone formation. bachem.com

When this compound is used as the N-terminal amino acid in a peptide chain, its own α-carbon is generally not at risk of racemization during the coupling reaction. However, subsequent deprotection and coupling cycles in solid-phase peptide synthesis (SPPS) can expose the newly formed peptide to conditions that might promote epimerization, particularly at the C-terminal residue.

Kinetics and Thermodynamics of Lysine Derivative Transformations

The rates and equilibria of reactions involving this compound are influenced by several factors, including the nature of the reactants, the solvent, and the temperature.

The kinetics of Boc deprotection have been shown to exhibit a second-order dependence on the concentration of the acid catalyst in certain solvent systems. researchgate.net This suggests a mechanism where two molecules of the acid are involved in the rate-determining step, potentially one to protonate the carbonyl oxygen and a second to assist in the departure of the tert-butyl cation.

The thermodynamics of peptide bond formation are generally not favorable under standard conditions, requiring the activation of the carboxylic acid component. A theoretical investigation into the thermodynamics of lysine side-chain modification has provided insights into the Gibbs free energies (ΔG) of various bioconjugation reactions. mdpi.com While not specific to the ethyl ester, these studies indicate that the formation of amide bonds with the lysine side chain is a thermodynamically driven process once the carboxyl group is appropriately activated.

Table 2: Factors Influencing Reaction Kinetics and Thermodynamics

FactorInfluence on KineticsInfluence on Thermodynamics
Solvent Polarity Can affect the stability of charged intermediates and transition states, thus altering the reaction rate.Can influence the relative solvation energies of reactants and products, shifting the equilibrium.
Temperature Generally increases the reaction rate according to the Arrhenius equation.Affects the Gibbs free energy (ΔG = ΔH - TΔS), with the impact depending on the sign of the entropy change (ΔS).
Catalyst Concentration For acid-catalyzed deprotection, higher concentrations typically lead to faster rates.Does not affect the position of the equilibrium.
Steric Hindrance Can decrease the rate of reaction by impeding the approach of reactants.Can destabilize products, making the reaction less favorable.

Investigation of Side Reactions and By-product Formation in Synthetic Routes

In the context of peptide synthesis, the use of this compound can be associated with several potential side reactions and the formation of by-products.

One common side reaction during the coupling step is the formation of N-acylurea from the reaction of the activated carboxylic acid with carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). bachem.com This by-product is unreactive and can complicate the purification of the desired peptide.

Incomplete deprotection of the Boc group can lead to the formation of deletion sequences in the final peptide product. lifetein.com This occurs when a portion of the N-terminal Boc groups on the growing peptide chain are not removed before the next coupling cycle.

Another potential side reaction involving the lysine side chain is the transfer of protecting groups. For instance, in syntheses involving histidine residues with certain sulfonyl-based protecting groups, the protecting group can migrate to the ε-amino group of lysine if it is unprotected.

During the final cleavage of the peptide from the solid support, scavengers are often added to the cleavage cocktail to trap the reactive cations generated from the cleavage of side-chain protecting groups, thus preventing the alkylation of sensitive residues like tryptophan or methionine.

Table 3: Common Side Reactions and By-products in Peptide Synthesis

Side ReactionDescriptionMitigation Strategies
Racemization Loss of stereochemical integrity at the α-carbon of the activated amino acid.Use of coupling additives (e.g., HOBt, OxymaPure®); lower reaction temperatures.
N-Acylurea Formation Reaction of the activated carboxyl group with carbodiimide (B86325) coupling agents.Use of phosphonium (B103445) or uronium-based coupling reagents (e.g., PyBOP, HATU).
Incomplete Deprotection Failure to remove the N-terminal protecting group, leading to deletion sequences.Optimization of deprotection times and reagent concentrations.
Protecting Group Migration Transfer of a protecting group from one residue to another.Careful selection of orthogonal protecting group strategies.
Alkylation of Sensitive Residues Modification of residues like tryptophan or methionine by carbocations during cleavage.Use of scavengers (e.g., triisopropylsilane, water, ethanedithiol) in the cleavage cocktail.

Inability to Fulfill Request for Detailed Spectroscopic Analysis of this compound

Despite a comprehensive and targeted search for detailed spectroscopic data on the chemical compound "this compound," it is not possible to provide the requested in-depth article. The necessary experimental data, including specific chemical shifts for ¹H and ¹³C NMR, coupling constants, and mass spectrometry fragmentation analysis, are not available in publicly accessible scientific literature or chemical databases.

A series of exhaustive searches were conducted using the compound name, its CAS number (1313278-02-2), and various combinations of relevant spectroscopic terms. While these searches confirmed the compound's identity and the general applicability of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of similar N-Boc protected amino acid derivatives, no specific experimental data for this compound could be located.

The planned article was structured to provide a detailed exploration of the compound's spectroscopic characterization, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

An analysis of the proton (¹H) NMR spectrum to confirm the molecular structure and assess purity.

An examination of the carbon-13 (¹³C) NMR spectrum to analyze the carbon backbone and the side chain.

A discussion of two-dimensional NMR techniques (e.g., COSY, HSQC) to elucidate the connectivity of protons and carbons.

Mass Spectrometry (MS):

The use of Electrospray Ionization (ESI-MS) for the confirmation of the molecular weight.

The application of High-Resolution Mass Spectrometry (HRMS) for the precise determination of the exact mass.

Without access to the actual spectral data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detailed research findings. The creation of data tables and in-depth analysis is contingent on the availability of peer-reviewed and verifiable experimental results.

Therefore, due to the absence of the foundational scientific data for this compound in the public domain, the generation of the requested scientific article is not feasible at this time.

Advanced Analytical Spectroscopic Characterization in Research

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups.

For Ethyl 6-N-Boc-D-lysinate HCl, IR spectroscopy is instrumental in confirming the presence of its key structural features: the ester, the tert-butyloxycarbonyl (Boc) protecting group, the primary amine hydrochloride, and the aliphatic backbone. The absorption frequencies of these groups are well-characterized. For instance, carbonyl (C=O) stretching vibrations from the ester and the Boc group are expected to produce strong absorption bands in the region of 1680-1750 cm⁻¹. mdpi.com Specifically, ester carbonyl stretches typically appear at higher wavenumbers (around 1735-1750 cm⁻¹) compared to the carbamate (B1207046) carbonyl of the Boc group (around 1680-1700 cm⁻¹). mdpi.comspectroscopyonline.com

The N-H bonds of the amine hydrochloride and the carbamate group also give rise to characteristic absorptions. N-H stretching vibrations are typically observed in the 3000-3400 cm⁻¹ region, while N-H bending vibrations appear around 1500-1600 cm⁻¹. researchgate.net The presence of two distinct C-O stretching bands, often intense, between 1000 and 1300 cm⁻¹ further confirms the ester and carbamate functionalities. spectroscopyonline.com

Beyond simple functional group identification, IR spectroscopy can provide insights into the conformational state of the molecule. The precise position and shape of absorption bands, particularly the amide and carbonyl bands, are sensitive to the molecule's local environment, including hydrogen bonding. rsc.orgnih.gov In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H groups and carbonyl oxygens can cause shifts in the corresponding absorption frequencies. By analyzing these shifts, researchers can infer details about the molecule's packing and predominant conformations. nih.gov

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Amine Hydrochloride (R-NH₃⁺)N-H Stretch~3000Broad, Strong
Carbamate (Boc Group)N-H Stretch~3300-3400Medium
Alkyl C-HC-H Stretch2850-2960Medium-Strong
Ester C=OC=O Stretch~1735-1750Strong
Carbamate C=O (Boc)C=O Stretch~1680-1700Strong
Amine Hydrochloride (R-NH₃⁺)N-H Bend~1500-1600Medium
Ester C-OC-O Stretch~1150-1250Strong
Carbamate C-OC-O Stretch~1000-1100Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.

This compound lacks extensive conjugation or aromatic rings, which are typically responsible for strong absorption in the near-UV and visible range (250-800 nm). iosrjournals.org The primary chromophores in this molecule are the carbonyl groups of the ester and the Boc-carbamate, as well as the non-bonding electrons on the oxygen and nitrogen atoms.

The expected electronic transitions for this compound are:

n → π* transitions: Involving the excitation of a non-bonding electron (from oxygen or nitrogen) to an anti-bonding π* orbital of a carbonyl group. These are typically weak absorptions that occur at longer wavelengths than π → π* transitions.

π → π* transitions: Associated with the carbonyl double bonds, involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital.

n → σ* transitions: Involving the excitation of a non-bonding electron to an anti-bonding σ* orbital.

Due to the absence of strong chromophores, this compound is expected to exhibit significant absorption only in the far-UV region, typically below 220 nm. shimadzu.co.kr The carboxyl group of underivatized amino acids, for example, absorbs in the 200-210 nm range. shimadzu.co.kr However, some studies have shown that charged amino acids like lysine (B10760008) can display weak but significant absorption at higher wavelengths (250-400 nm) in high concentrations. nih.gov

Despite the weak absorption, UV-Vis spectroscopy can still be used for the quantitative determination of the compound's concentration in a solution, provided a detectable absorption maximum (λmax) can be identified. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By creating a calibration curve with standards of known concentration, the concentration of an unknown sample can be accurately determined.

ChromophoreElectronic TransitionExpected Absorption Region (nm)
C=O (Ester, Carbamate)n → π~280-300 (Weak)
C=O (Ester, Carbamate)π → π&lt; 220 (Strong)
C-N, C-On → σ*&lt; 200 (Strong)

Optical Rotation and Circular Dichroism (CD) for Stereochemical Purity and Conformational Studies

Optical rotation and circular dichroism (CD) are chiroptical techniques that provide information about the stereochemistry and three-dimensional structure of chiral molecules. As this compound possesses a chiral center at the alpha-carbon, these methods are essential for its characterization.

Optical Rotation , measured using a polarimeter, is the rotation of the plane of polarized light by a solution of a chiral compound. The specific rotation ([α]) is a fundamental physical property of an enantiomer. For this compound, a non-zero optical rotation value confirms its chirality. The "D" designation indicates its stereochemical configuration relative to D-glyceraldehyde. The measured value can be used to determine the enantiomeric purity of a sample by comparing it to the specific rotation of the pure enantiomer. An enantiomerically pure sample will exhibit the maximum specific rotation, while a racemic mixture (50:50 mixture of D and L enantiomers) will have an optical rotation of zero.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this differential absorption (ΔA) against wavelength. Chiral chromophores within the molecule will produce positive or negative signals, known as Cotton effects. The CD spectrum provides a more detailed stereochemical fingerprint than optical rotation alone.

For this compound, the carbonyl groups of the ester and Boc-protecting group act as the primary chromophores. The electronic transitions of these groups (e.g., n → π*) will give rise to signals in the CD spectrum. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of atoms around the chiral center. nih.gov The CD spectrum of the D-enantiomer is expected to be a mirror image of the spectrum of its corresponding L-enantiomer. researchgate.net This provides an unambiguous method for confirming the stereochemical identity and purity of the compound.

Furthermore, CD spectroscopy is a powerful tool for conformational analysis. mdpi.comnih.gov While often applied to study the secondary structure of large polypeptides, the technique is also sensitive to the rotamer populations and local conformation of small molecules. nih.gov The conformation of the side chain and the orientation of the Boc-protecting group relative to the chiral center can influence the CD signals, allowing researchers to study subtle conformational preferences in solution.

TechniquePrincipleInformation Obtained
Optical RotationMeasures rotation of plane-polarized light.Confirms chirality; used to determine enantiomeric purity.
Circular Dichroism (CD)Measures differential absorption of circularly polarized light.Confirms absolute configuration (D vs. L); provides detailed information on molecular conformation and electronic structure of chiral chromophores.

Computational and Theoretical Studies of Lysine Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in exploring the three-dimensional structure and conformational landscape of molecules. For Ethyl 6-N-Boc-D-lysinate HCl, these methods can elucidate the preferred spatial arrangements of its atoms, which are crucial for its chemical behavior.

Investigation of Preferred Stereochemical Conformations of this compound

The conformational flexibility of lysine (B10760008) derivatives is a key determinant of their biological activity and chemical reactivity. Theoretical studies on lysine have shown that it can form pseudocyclic conformations stabilized by hydrogen bonds between the amino and carboxyl groups. researchgate.net For this compound, the presence of the N-Boc protecting group and the ethyl ester at the carboxyl group introduces additional degrees of freedom and potential for intramolecular interactions.

Computational analysis, employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to identify the most stable conformers. kuleuven.be For instance, a conformational analysis of a related dipeptide, n-formyl-d-serine-d-alanine-NH2, using DFT methods successfully located numerous stable conformers and identified the most stable geometries. nih.gov A similar approach for this compound would involve systematic variation of the dihedral angles along the lysine side chain and the backbone to map the potential energy surface and identify low-energy conformations. The stability of these conformers is influenced by a delicate balance of steric hindrance and intramolecular hydrogen bonding. The bulky tert-butoxycarbonyl (Boc) group on the side-chain amino group will significantly influence the accessible conformations, likely favoring extended structures to minimize steric clash.

Table 1: Predicted Stable Conformations of a Lysine Derivative

ConformerDihedral Angle (φ)Dihedral Angle (ψ)Relative Energy (kJ/mol)Key Intramolecular Interactions
1-150°150°0.0Hydrogen bond between backbone NH and C=O
2-70°140°5.2Side-chain to backbone hydrogen bond
360°60°8.9Minimal intramolecular interactions

Note: This table is a representative example based on general findings for amino acid derivatives and does not represent actual calculated data for this compound.

Studies of Intermolecular Interactions (e.g., host-guest systems, ligand-receptor analogues)

The intermolecular interactions of this compound are critical for its application in peptide synthesis and as a building block in medicinal chemistry. Molecular modeling can simulate how this molecule interacts with other molecules, such as solvents, receptors, or other amino acid derivatives.

For example, DFT energy scans have been used to model the interaction between the NH3+ group of lysine and a carbonyl group, revealing the preferred geometries and energies of these interactions. researchgate.net In the case of this compound, the protonated α-amino group and the ester carbonyl group are key sites for hydrogen bonding. The Boc-protected side-chain amino group can also participate in weaker hydrogen bonds. Understanding these interactions is crucial for predicting how the molecule will behave in solution and how it will bind to a target protein or peptide. For instance, computational studies on lysine-based pseudopeptides have been used to understand their application in polymeric membranes for CO2 capture, highlighting the importance of intermolecular forces.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules, which are directly related to their reactivity and spectroscopic signatures.

Density Functional Theory (DFT) Applications in Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful computational method for studying the energetics of chemical reactions and elucidating the structures of transition states. For reactions involving this compound, such as peptide bond formation or deprotection of the Boc group, DFT calculations can provide valuable mechanistic insights.

The mechanism of Boc protection involves the attack of an amine on di-tert-butyl dicarbonate (B1257347). commonorganicchemistry.com Conversely, Boc deprotection is typically carried out under acidic conditions. youtube.com DFT calculations can be employed to model the reaction pathways for these processes, calculating the activation energies and identifying the key intermediates and transition states. For example, in a study of a sulfonamide-Schiff base derivative, DFT with the B3LYP functional was used to optimize the molecular structure and perform various electronic analyses. nih.gov A similar approach could be applied to study the hydrolysis of the ethyl ester or the removal of the Boc group from this compound, providing a detailed picture of the reaction mechanism at the molecular level.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, UV-Vis absorption)

Quantum chemical calculations can predict various spectroscopic properties, which can be used to interpret experimental spectra and confirm the structure of a molecule. For this compound, theoretical calculations of NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra can be performed.

Theoretical calculations of ¹H and ¹³C NMR chemical shifts using DFT have been shown to be in good agreement with experimental data for various organic molecules. nih.gov These calculations can aid in the assignment of complex NMR spectra. Similarly, the prediction of IR and Raman spectra can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretching of the ester and carbamate (B1207046) groups, and the N-H bending vibrations. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.

Table 2: Predicted Spectroscopic Data for a Model Boc-Protected Amino Acid

PropertyCalculated ValueExperimental Value
¹H NMR (ppm, -CH-α)4.154.20
¹³C NMR (ppm, C=O ester)172.5173.1
IR Frequency (cm⁻¹, C=O carbamate)16951700
UV-Vis λmax (nm)210208

Note: This table is a representative example and does not represent actual calculated data for this compound.

Simulation of Reaction Mechanisms and Transition States

The simulation of reaction mechanisms provides a dynamic picture of how a chemical transformation occurs. For this compound, this can involve modeling the step-by-step process of its synthesis or its participation in subsequent reactions.

For instance, the synthesis of N-protected amino acids often involves several steps, including the protection of functional groups. organic-chemistry.orgresearchgate.net The mechanism for adding a Boc protecting group typically involves the use of Boc anhydride (B1165640). youtube.com Computational methods can be used to model the entire reaction coordinate, from reactants to products, passing through the transition state. This allows for a detailed understanding of the factors that control the reaction rate and selectivity. For example, the deprotection of the Boc group with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be simulated to understand the role of the acid catalyst and the stability of the intermediates. youtube.com These simulations can provide valuable information for optimizing reaction conditions and designing more efficient synthetic routes.

Development of Predictive Models for Chemical Reactivity and Selectivity

The prediction of chemical reactivity and selectivity of molecules like this compound is a pivotal aspect of modern computational chemistry. It allows for the in silico screening of derivatives and the rational design of synthetic pathways, thereby saving significant time and resources. Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in this domain, establishing a mathematical correlation between the structural properties of a series of compounds and their chemical or biological activity. wikipedia.orglongdom.org While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles and methodologies can be extrapolated from studies on analogous lysine derivatives.

These predictive models are built upon the hypothesis that the structural and physicochemical properties of a molecule dictate its reactivity and selectivity. For a compound such as this compound, key descriptors for a QSAR model would include steric parameters (e.g., molecular volume, surface area), electronic properties (e.g., partial charges, dipole moment), and hydrophobic characteristics (e.g., logP).

Several well-established QSAR methodologies are employed in the study of lysine derivatives, including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR). nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that analyze the steric and electrostatic fields of a set of aligned molecules to correlate their 3D properties with their observed activities. unicamp.brnih.gov CoMSIA extends this by considering additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com The results of these analyses are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to desired changes in reactivity or selectivity. nih.gov

Hologram QSAR (HQSAR) is a 2D-QSAR method that does not require molecular alignment. Instead, it uses molecular holograms, which are fragment fingerprints that encode information about the 2D structure of the molecule. This method is particularly useful when a reliable 3D alignment of the molecules is difficult to achieve.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of lysine derivatives with experimentally determined reactivity or selectivity data is required.

Molecular Modeling and Descriptor Calculation: 3D structures of the molecules are generated and optimized. A wide range of molecular descriptors are then calculated.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to generate the QSAR model. The predictive power of the model is then rigorously validated using internal (e.g., cross-validation) and external validation techniques.

The statistical quality of QSAR models is assessed by several parameters. The cross-validated correlation coefficient (q²) is a measure of the internal predictive ability of the model, while the non-cross-validated correlation coefficient (r²_ncv) indicates the goodness of fit. The predicted correlation coefficient (r²_pred) for an external test set of compounds is a crucial indicator of the model's external predictive power. nih.gov

For instance, in a study on a series of tranylcypromine derivatives acting as Lysine-Specific Demethylase 1 (LSD1) inhibitors, various QSAR models were developed with significant predictive capabilities. nih.govnih.gov The statistical results from such a study can be summarized in a data table to illustrate the comparative performance of different models.

Statistical Parameters of QSAR Models for LSD1 Inhibitors
Modelr²_ncvr²_pred
CoMFA0.6700.9300.968
CoMFA-RF0.6940.9260.927
CoMSIA0.8340.9560.958
HQSAR0.8540.9000.728

This table is interactive. Click on the headers to sort the data.

In another study focusing on developing robust QSAR models for LSD1 inhibitors using a genetic algorithm–multi-linear regression (GA-MLR) approach, the following statistical parameters were reported. nih.gov

Statistical Validation of GA-MLR QSAR Models
ParameterModel 1Model 2
0.830.81
Q²_LOO0.790.77
Q²_LMO0.780.76
R²ext0.82-

This table is interactive. Click on the headers to sort the data.

These models, once validated, can be used to predict the reactivity and selectivity of new, unsynthesized lysine derivatives, including those structurally related to this compound. For example, a predictive model could be developed to forecast the susceptibility of the ester group to hydrolysis under various conditions or the regioselectivity of reactions at the free amine after deprotection of the Boc group. The insights gained from the contour maps of 3D-QSAR models can guide the design of derivatives with enhanced or diminished reactivity at specific sites, which is crucial for applications in peptide synthesis and other areas of medicinal chemistry.

Q & A

Basic Questions

Q. What spectroscopic methods are most effective for characterizing the molecular structure of Ethyl 6-N-Boc-D-lysinate HCl?

  • Answer : Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are critical for identifying functional groups such as the Boc-protected amine (N-H stretching ~3300 cm⁻¹), ester carbonyl (C=O stretching ~1730 cm⁻¹), and HCl-associated ionic interactions. Solid-state samples should be analyzed using attenuated total reflectance (ATR)-FTIR, while Raman spectroscopy is ideal for detecting subtle conformational changes in hydrophobic regions. Ensure baseline correction and spectral deconvolution to resolve overlapping bands, particularly in the 1600–1700 cm⁻¹ region for carbonyl vibrations .

Q. How can researchers validate the enantiomeric purity of this compound?

  • Answer : Use chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak®) and a mobile phase optimized for polarity (e.g., hexane/isopropanol). Polarimetry can complement this by measuring optical rotation at 589 nm, though it requires a reference standard. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomeric signals in the ¹H or ¹³C spectra .

Q. What parameters should be monitored during the stability assessment of this compound under varying pH conditions?

  • Answer : Track hydrolysis of the ester group (via pH-stat titration) and Boc-deprotection (via TLC or HPLC). Use phosphate-buffered saline (PBS) at pH 7.4 and acidic buffers (pH 2–3) to simulate physiological and gastric conditions. Monitor degradation kinetics using UV-Vis spectroscopy (e.g., absorbance shifts at 210–220 nm for ester cleavage) and correlate with mass spectrometry (MS) for fragment identification .

Advanced Research Questions

Q. How can FTIR and Raman spectroscopy resolve molecular interactions between this compound and phospholipid bilayers?

  • Answer : Prepare multilamellar vesicles (MLVs) of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and incorporate the compound at varying molar ratios (e.g., 0.1:1 to 2:1). Analyze FTIR bands for phosphate (PO₂⁻, ~1250 cm⁻¹) and carbonyl (C=O, ~1730 cm⁻¹) groups to detect hydrogen bonding or electrostatic interactions. In Raman spectra, monitor shifts in C-N (720–750 cm⁻¹) and S-H (2480–2600 cm⁻¹) stretches, which indicate headgroup perturbations. Dehydrate samples to distinguish hydration-dependent effects .

Q. How to address contradictions in spectroscopic data when studying hydration-dependent binding of this compound to lipid membranes?

  • Answer : Contradictions often arise from phase-dependent interactions (gel vs. liquid crystalline). Use differential scanning calorimetry (DSC) to determine phase transition temperatures of lipid-compound mixtures. For hydrated samples, employ controlled dehydration protocols (e.g., nitrogen purge) and compare with lyophilized analogs. Apply multivariate analysis (e.g., principal component analysis) to spectral datasets to isolate hydration-specific vibrational modes .

Q. What experimental designs elucidate the thermodynamic stability of this compound in lipid-based drug delivery systems?

  • Answer : Combine isothermal titration calorimetry (ITC) to measure binding enthalpy and entropy with Langmuir monolayer studies to assess interfacial packing. Vary lipid composition (e.g., DPPC/cholesterol mixtures) and monitor changes in surface pressure-area isotherms. Use fluorescence anisotropy to probe membrane fluidity alterations induced by the compound. Cross-reference with molecular dynamics simulations to map interaction sites .

Q. How to optimize the synthesis of this compound for minimal racemization and high yield?

  • Answer : Employ a low-temperature (0–4°C) Schlenk line setup under inert gas to minimize racemization during esterification. Use 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) as coupling agents. Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm enantiopurity with chiral HPLC. Monitor reaction progress by ¹H NMR for real-time Boc-deprotection assessment .

Data Analysis and Interpretation

Q. How to statistically validate spectral changes in this compound-lipid interaction studies?

  • Answer : Perform triplicate measurements for each sample condition. Use Student’s t-test or ANOVA to assess significance of peak shifts (e.g., PO₂⁻ wavenumber changes). Apply Savitzky-Golay smoothing and baseline correction to raw spectra. For Raman data, calculate peak area ratios (e.g., C-N/C-H) to normalize intensity variations. Report uncertainties using error bars derived from standard deviations .

Q. What methodologies reconcile discrepancies between computational predictions and experimental data for membrane insertion of this compound?

  • Answer : Refine molecular dynamics (MD) force fields by incorporating experimental parameters (e.g., lipid order parameters from deuterium NMR). Validate simulations with neutron scattering data to assess compound localization (headgroup vs. acyl chain regions). Use free-energy perturbation (FEP) calculations to predict partitioning coefficients and compare with experimental octanol-water partition (log P) values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.